5-Ethoxy-3-methyl-5-oxopentanoic acid
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Overview
Description
5-Ethoxy-3-methyl-5-oxopentanoic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of pentanoic acid, characterized by the presence of an ethoxy group and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-methyl-5-oxopentanoic acid typically involves the esterification of 3-methyl-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethoxy-3-methylpentanoic acid or 5-ethoxy-3-methyl-2-pentanone.
Reduction: Formation of 5-ethoxy-3-methyl-5-hydroxypentanoic acid.
Substitution: Formation of 5-amino-3-methyl-5-oxopentanoic acid or 5-thio-3-methyl-5-oxopentanoic acid.
Scientific Research Applications
5-Ethoxy-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The ethoxy and methyl groups influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-methyl-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
5-Oxopentanoic acid: Lacks the ethoxy and methyl groups, making it less complex.
3-Methyl-5-oxopentanoic acid: Similar but without the ethoxy group.
Uniqueness
5-Ethoxy-3-methyl-5-oxopentanoic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
5-ethoxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
KAOCDZQOVPLMID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CC(=O)O |
Origin of Product |
United States |
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